REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[CH:9]([CH3:11])[CH3:10])[CH:5]=[N:4][CH:3]=[N:2]1.[OH-].[K+].[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>CS(C)=O.O>[CH3:11][CH:9]([C:8]([CH3:12])([CH3:13])[C:7](=[O:14])[CH:6]([N:1]1[CH:5]=[N:4][CH:3]=[N:2]1)[CH2:22][C:21]1[CH:24]=[CH:25][C:18]([Cl:17])=[CH:19][CH:20]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
N1(N=CN=C1)CC(C(C(C)C)(C)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 15 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
ADDITION
|
Details
|
are added dropwise to the mixture at a rate such that the temperature
|
Type
|
CUSTOM
|
Details
|
does not exceed 40° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with twice 250 ml of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the methylene chloride phase is then extracted with four times 100 ml of water
|
Type
|
CUSTOM
|
Details
|
the organic phase is evaporated down
|
Type
|
DISSOLUTION
|
Details
|
14.4 g of naphthalene-1,5-disulphonic acid, dissolved in 50 ml of acetone
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-3-one salt of naphthalene-1,5-disulphonic acid crystallizes out
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off under suction
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with four times 100 ml of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
the methylene chloride phase is extracted with 100 ml of water
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off from the organic phase
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C(C(C(CC1=CC=C(C=C1)Cl)N1N=CN=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 67.6% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |